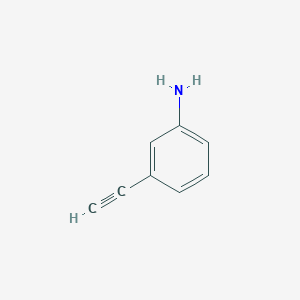
3-Ethynylaniline
Cat. No. B136080
Key on ui cas rn:
54060-30-9
M. Wt: 117.15 g/mol
InChI Key: NNKQLUVBPJEUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05902902
Procedure details


A 250 ml round bottomed flask, fitted with refrigerator, under a nitrogen stream, is loaded with 3-bromoaniline (2 ml), dimethylformamide (10 ml), trimethylsilylacetylene (3.4 ml), 1,1,3,3-tetramethyl guanidine (2.5 ml), CuCl (3.6 mg), PdCl2 (9.7 mg) triphenyl phosphine (58 mg), in this order. The mixture is heated to 55°-57° C. keeping this temperature until completion of the reaction. H2O (50 ml) and ACOEt (50 ml) are added at a temperature of 35°-30° C. The organic phase is evaporated to dryness and the residue is dissolved in CH3OH (10 ml) and 50% HCl (10 ml) is heated to 40-50° C. for two hours. Methanol is evaporated off and the residual mixture is treated with NaOH, extracted with toluene. The organic phase is dried, and the solvent removed under vacuum affording 3-amino-phenyl acetylene.




Name
CuCl
Quantity
3.6 mg
Type
catalyst
Reaction Step Five

Name
PdCl2
Quantity
9.7 mg
Type
catalyst
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].CN(C)C=O.C[Si]([C:18]#[CH:19])(C)C.CN(C)C(N(C)C)=N>Cl[Cu].Cl[Pd]Cl.O>[NH2:5][C:4]1[CH:3]=[C:2]([C:18]#[CH:19])[CH:8]=[CH:7][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N)C=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
Step Four
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=N)N(C)C)C
|
Step Five
|
Name
|
CuCl
|
|
Quantity
|
3.6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Cu]
|
Step Six
|
Name
|
PdCl2
|
|
Quantity
|
9.7 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 (± 5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250 ml round bottomed flask, fitted with refrigerator, under a nitrogen stream
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated to 55°-57° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
until completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in CH3OH (10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Methanol is evaporated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residual mixture is treated with NaOH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)C#C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

